![molecular formula C19H14N4O6S B2364931 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886923-14-4](/img/structure/B2364931.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate involved desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .
Scientific Research Applications
Anti-Proliferative Applications
The compound has been used in the synthesis of some novel anti-proliferative heterocyclic compounds . It has shown promising in-vitro anti-proliferative activity against two human epithelial cell lines; breast (MCF-7) and liver (HepG2) without harming normal fibroblasts .
Antimicrobial Applications
New derivatives of the compound were synthesized, characterized, and evaluated as antimicrobial agents . These derivatives have shown potential in combating various microbial infections .
Synthesis of Heterocyclic Compounds
Due to its high reactivity and commercial availability, the compound can be utilized as a versatile and appropriate intermediate for the synthesis of a broad variety of heterocyclic compounds .
Construction of New Heterocyclic Compounds
The compound has been used as a starting material for the construction of new heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety .
Synthesis of Indolinylacetohydrazide Derivatives
The compound has been used in the synthesis of new indolinylacetohydrazide derivatives . These derivatives have potential applications in various fields of chemistry and medicine .
Hydrogen Bonding Studies
The compound has been studied for its intramolecular C—H…O hydrogen bond formation . This property is important in understanding the compound’s reactivity and stability .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c1-30(27,28)14-9-5-4-8-13(14)16-21-22-19(29-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPZUHGOOQOIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide |
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